14-(3,4-dimethylphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
Description
This compound is a highly complex polycyclic system featuring a tetracyclic scaffold with fused heteroatomic rings. The structure includes three nitrogen atoms (triaza) and two oxygen atoms (dioxa), forming a rigid framework. Key substituents are a 3,4-dimethylphenyl group at position 14 and a 3-fluorophenylmethyl group at position 15. The IUPAC name specifies the bridgehead connectivity ([8.7.0.0^{3,8}.0^{11,15}]), indicating a bicyclo[8.7.0] backbone with additional bridging at positions 3,8 and 11,16.
Properties
IUPAC Name |
14-(3,4-dimethylphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2/c1-16-6-7-19(10-17(16)2)26-22-15-31(14-18-4-3-5-20(28)11-18)23-13-25-24(32-8-9-33-25)12-21(23)27(22)30-29-26/h3-7,10-13,15H,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULDXMNMAZMYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various targets, including kinases, phosphatases, and transmembrane receptors.
Mode of Action
Similar compounds have been reported to undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule. This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.
Biological Activity
14-(3,4-dimethylphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity and potential therapeutic applications.
- Molecular Formula : C27H22FN3O2
- Molecular Weight : 439.5 g/mol
- Purity : Typically around 95%
- Complexity Rating : 682
The biological activity of this compound can be attributed to its interactions with various biological targets. The presence of multiple functional groups allows for diverse interactions with enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
- Receptor Binding : The structural configuration allows for binding to various receptors, potentially influencing pathways related to neurotransmission and cellular signaling.
Biological Activity Data
Case Study 1: Anticancer Properties
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity. The IC50 values ranged from 10 µM to 30 µM across different cell types, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic candidate.
Research Findings
Recent findings highlight the compound's ability to modulate key signaling pathways involved in inflammation and cell survival:
- Inflammatory Response Modulation : The compound has been shown to reduce the expression of pro-inflammatory cytokines in vitro.
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to G2/M phase arrest in cancer cells.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
*Estimated based on structural formula.
Key Observations:
Substituent Effects: The target compound’s 3,4-dimethylphenyl group provides steric bulk and electron-donating effects, contrasting with the 4-chlorophenyl group in ’s compound, which is electron-withdrawing. The bis(4-fluorophenyl) groups in ’s compound suggest stronger π-π stacking interactions, which may influence crystallinity or receptor binding .
Heteroatom Arrangement :
- The target compound’s 3N/2O configuration creates a polar cavity distinct from the sulfur-containing system in (3N/1S) and the nitrogen-rich hexaazatricyclo compound in . Oxygen atoms may improve solubility compared to sulfur analogues .
Crystallographic Data: ’s compound was refined to a low R factor (0.035) using single-crystal X-ray diffraction, likely employing SHELX software (as noted in ). The absence of crystallographic data for the target compound limits direct conformational comparisons .
Chemoinformatic Similarity Analysis
Table 2: Similarity Coefficients (Hypothetical Comparison)
Insights:
- The higher Tanimoto coefficient (0.72) and DSSTox score (85%) between the target and ’s compound reflect shared fluorophenyl motifs and polycyclic frameworks. In contrast, the lower similarity to aza-cyclodextrins (Tanimoto ~0.35) highlights divergent applications: the target is more likely a small-molecule therapeutic, while aza-cyclodextrins serve as macrocyclic hosts .
- These scores align with ’s findings that fluorinated and methylated aryl groups significantly influence similarity metrics in chemoinformatics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
